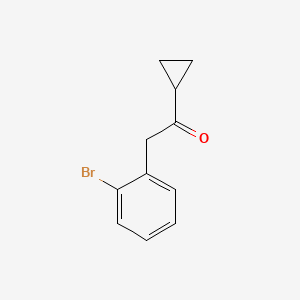

2-(2-Bromophenyl)-1-cyclopropylethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Bromophenyl)-1-cyclopropylethan-1-one is an organic compound that features a bromophenyl group attached to a cyclopropyl ethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where a bromophenyl compound reacts with a cyclopropyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by cyclopropylation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Bromophenyl)-1-cyclopropylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the potential of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one as a candidate for antiviral drug development. Its structural characteristics allow it to interact with viral polymerases, which are crucial for viral replication. For instance, compounds derived from similar structures have been investigated for their ability to inhibit influenza A virus polymerase, indicating a possible avenue for further research into the antiviral efficacy of this compound .

Inhibitory Activity

The compound has shown promise in inhibiting specific enzymes involved in disease processes. In silico studies suggest that derivatives of this compound can act as inhibitors against reverse transcriptase, an essential enzyme for retroviruses . The structural features of this compound may enhance its binding affinity to such targets.

Organic Synthesis

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Various synthetic routes have been developed to produce this compound efficiently. For example, methods involving cyclopropyl methyl bromide and phenolic compounds have been reported to yield high purity and significant yields . These methodologies are crucial for the pharmaceutical industry, where the synthesis of complex compounds is often required.

Reactivity and Functionalization

The bromine atom in this compound makes it a valuable precursor for further functionalization. This reactivity allows for the introduction of various functional groups, which can modify its biological activity or improve its pharmacokinetic properties. Researchers have explored reactions such as nucleophilic substitutions and cross-coupling reactions to expand the chemical space accessible from this compound .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(2-Bromophenyl)-1-cyclopropylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the cyclopropyl ethanone moiety can interact with hydrophobic pockets in proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromophenylacetone: Similar structure but lacks the cyclopropyl group.

2-(2-Bromophenyl)ethanone: Similar but without the cyclopropyl ring.

2-Bromophenylcyclopropane: Lacks the ethanone group.

Uniqueness

2-(2-Bromophenyl)-1-cyclopropylethan-1-one is unique due to the combination of the bromophenyl group and the cyclopropyl ethanone moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not possible with simpler analogs .

Activité Biologique

2-(2-Bromophenyl)-1-cyclopropylethan-1-one is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 952722-66-6

- Molecular Formula : C11H10BrO

- Molecular Weight : 252.10 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure allows it to engage in:

- Hydrophobic interactions with lipid membranes.

- Hydrogen bonding with specific receptor sites.

- π-π stacking interactions with aromatic residues in proteins.

These interactions can disrupt normal cellular functions, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as:

- Induction of apoptosis.

- Disruption of cell cycle progression.

In a study involving human breast cancer cell lines, treatment with this compound resulted in a reduction of cell viability by approximately 50% at concentrations ranging from 10 to 50 µM.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Research :

- Mechanistic Insights :

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research should focus on:

- Structure-Activity Relationship (SAR) studies to optimize efficacy and reduce toxicity.

- In vivo studies to evaluate pharmacokinetics and therapeutic windows.

- Investigating potential synergistic effects when combined with existing antibiotics or anticancer drugs.

Propriétés

IUPAC Name |

2-(2-bromophenyl)-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVKUXNQXYWCCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.